molecular formula C11H16O2 B7845444 1-(2-Propoxyphenyl)ethanol

1-(2-Propoxyphenyl)ethanol

Cat. No.: B7845444
M. Wt: 180.24 g/mol
InChI Key: WFMRKPFMGZTMSZ-UHFFFAOYSA-N
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Description

1-(2-Propoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O2 It is a type of alcohol where the hydroxyl group is attached to a carbon atom that is part of a phenyl ring substituted with a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Propoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Propoxyphenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Propoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in THF or sodium borohydride in ethanol.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in ether.

Major Products Formed:

    Oxidation: 1-(2-Propoxyphenyl)ethanone.

    Reduction: 1-(2-Propoxyphenyl)ethane.

    Substitution: 1-(2-Propoxyphenyl)ethyl chloride or bromide.

Scientific Research Applications

1-(2-Propoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its alcohol functional group.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(2-Propoxyphenyl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, it can act as a substrate or inhibitor, affecting the enzyme’s activity. The propoxy group may also contribute to the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of a propoxy group.

    1-(2-Ethoxyphenyl)ethanol: Similar structure but with an ethoxy group instead of a propoxy group.

    1-(2-Butoxyphenyl)ethanol: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness: 1-(2-Propoxyphenyl)ethanol is unique due to the presence of the propoxy group, which imparts distinct physical and chemical properties compared to its analogs. The length and branching of the alkoxy group can influence the compound’s solubility, reactivity, and interaction with biological systems.

Properties

IUPAC Name

1-(2-propoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h4-7,9,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMRKPFMGZTMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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